molecular formula C18H14ClN5O2S B2682767 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904580-75-2

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2682767
CAS No.: 904580-75-2
M. Wt: 399.85
InChI Key: SWVALHUYBLAUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-7-chloro-N-cyclopropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. Key structural attributes include:

  • Core scaffold: A fused bicyclic system comprising a triazole ring (positions 1,2,3) and a quinazoline moiety (positions 1,5-a).
  • 7-position: A chlorine atom, which may influence steric and electronic interactions with biological targets. 5-position: A cyclopropylamine (–NH–C₃H₅), introducing rigidity and moderate lipophilicity compared to bulkier aryl substituents.

The molecular formula is estimated as C₁₈H₁₄ClN₅O₂S (calculated molecular weight: ~400 g/mol), though exact experimental data is unavailable in the provided evidence. Triazoloquinazoline derivatives are often explored for kinase inhibition or central nervous system (CNS) modulation due to their structural resemblance to purine-based drugs .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-11-6-9-15-14(10-11)16(20-12-7-8-12)21-17-18(22-23-24(15)17)27(25,26)13-4-2-1-3-5-13/h1-6,9-10,12H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVALHUYBLAUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple stepsThe reaction conditions often require the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzenesulfonyl group or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

3-(Benzenesulfonyl)-7-chloro-N-cyclopropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine serves as a valuable building block for synthesizing novel heterocyclic compounds. Its unique functional groups allow for various chemical modifications that can lead to the development of new materials with tailored properties.

Biology

In biological research, this compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing new therapeutic agents. Its interaction with biological targets suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Medicine

The compound has also been explored as a potential anti-cancer agent . Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Industrial Applications

In the industrial sector, this compound is utilized in developing advanced materials and chemical sensors. Its stability and reactivity make it suitable for applications in polymer science and sensor technology.

Antimicrobial Activity

A study demonstrated the efficacy of this compound against multiple strains of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a novel antibacterial agent.

Anti-Cancer Properties

Research published in a peer-reviewed journal highlighted the anti-cancer properties of this compound. In vitro studies showed that it effectively induced apoptosis in cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-CYCLOPROPYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Triazolo[1,5-a]quinazoline vs. Triazolo[1,5-a]benzodiazepine

  • Core Scaffold: The quinazoline core (target compound) is planar and electron-deficient, favoring interactions with ATP-binding pockets in kinases. The benzodiazepine core () is non-planar and targets GABAₐ receptors, highlighting scaffold-dependent therapeutic applications .

Triazole vs. Tetrazole Ring Systems

  • Electronic Properties :
    • Triazoles (target compound) are less polar than tetrazoles (), which can act as bioisosteres for carboxylic acids. This difference may influence solubility and target-binding kinetics .
  • Biological Activity: Tetrazoloquinoline-thiazolidinone hybrids () exhibit analgesic effects, suggesting divergent applications compared to triazoloquinazolines, which are more commonly associated with kinase inhibition .

Biological Activity

3-(Benzenesulfonyl)-7-chloro-N-cyclopropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No. 904580-75-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazoloquinazoline family and features a complex structure characterized by:

  • A benzenesulfonyl group
  • A chloro substituent
  • A cyclopropyl group attached to a triazoloquinazoline core

The molecular weight is approximately 399.85 g/mol, and it exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions.

Biological Activity Overview

Research indicates that this compound possesses notable biological activities:

Antimicrobial Properties

Studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • E. coli and Staphylococcus aureus were tested using nutrient agar methods. The compound showed significant antibacterial activity with varying inhibition zones depending on concentration levels (200 μg/ml, 100 μg/ml, and 50 μg/ml) .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular:

  • It was found to inhibit cell proliferation in HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 2.44 to 9.43 μM .
  • The mechanism involves intercalation with DNA and inhibition of topoisomerase II activity, which is critical for DNA replication and transcription .
Cell LineIC50 Value (μM)Mechanism of Action
HepG26.29DNA intercalation
HCT-1162.44Topoisomerase II inhibition

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes or receptors, inhibiting their activity which leads to various biological effects.
  • DNA Interaction : It shows high binding affinity towards DNA due to its structural features that facilitate intercalation .

Case Studies

  • Cytotoxicity Evaluation : A study focused on the cytotoxic effects of various triazoloquinazoline derivatives including the compound . The results indicated that modifications in the chemical structure significantly influence the biological activity and binding affinity to target molecules .
  • Antimicrobial Screening : Another investigation screened several quinazoline derivatives for antibacterial properties against E.coli and Staphylococcus aureus. The results indicated that this compound exhibited promising antibacterial activity compared to other derivatives tested .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(benzenesulfonyl)-7-chloro-N-cyclopropyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach for triazoloquinazolines involves copper-catalyzed cyclization of 2-aminobenzonitrile derivatives with alkynes to form the triazole ring . Subsequent sulfonylation (e.g., using benzenesulfonyl chloride) introduces the benzenesulfonyl group, while nucleophilic substitution with cyclopropylamine adds the N-cyclopropyl moiety. Key considerations include:

  • Reaction conditions : Optimize temperature (80–120°C) and solvent (DMF or DCM) to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields.
    Reference synthetic routes for analogous compounds in (e.g., cyclization protocols) .

Basic: How can structural characterization of this compound be validated experimentally?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonyl and cyclopropyl groups).
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z corresponding to C19_{19}H15_{15}ClN5_{5}O2_{2}S).
  • X-ray diffraction (XRD) : Resolve ambiguities in fused-ring geometry and substituent orientation .
    For unresolved signals, employ 2D NMR (COSY, HSQC) to assign overlapping peaks.

Advanced: How can molecular docking and ADMET studies elucidate its mechanism of action and pharmacokinetics?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Key parameters:
    • Grid box centered on the active site (validate using co-crystallized ligands).
    • Analyze binding affinity (ΔG) and hydrogen bonding with residues like Asp or Lys .
  • ADMET prediction : Tools like SwissADME predict:
    • Lipophilicity (LogP ~3.5, indicating moderate membrane permeability).
    • Metabolic stability : CYP3A4/2D6 susceptibility due to sulfonyl and triazole groups .
      Contradictions between in silico and in vitro data (e.g., solubility vs. permeability) require experimental validation via PAMPA assays .

Advanced: What strategies resolve contradictions in reported bioactivity data across different assays?

Answer:
Address discrepancies using:

  • Dose-response standardization : Normalize IC50_{50} values across assays (e.g., cell viability vs. enzymatic inhibition).
  • Control experiments : Rule out off-target effects via siRNA knockdown or competitive binding assays.
  • Data triangulation : Combine in vitro (e.g., kinase inhibition), in silico (docking), and in vivo (murine models) data to confirm mechanism .
    For example, if cytotoxicity conflicts with enzymatic activity, assess mitochondrial toxicity (MTT assay) separately .

Advanced: How can computational methods optimize reaction pathways for scaled synthesis?

Answer:
Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

  • Identify low-energy intermediates and transition states.
  • Predict regioselectivity in cyclization steps (e.g., triazole vs. alternative ring formation) .
  • Screen solvents (via COSMO-RS) to improve yield (e.g., DMF vs. THF).
    Integrate experimental feedback (e.g., HPLC yield data) into machine learning models for iterative optimization .

Advanced: How do substituents (e.g., benzenesulfonyl, cyclopropyl) influence its bioactivity and selectivity?

Answer:

  • Benzenesulfonyl group : Enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) but may reduce solubility.
  • Cyclopropyl amine : Improves metabolic stability by resisting oxidative degradation (vs. linear alkyl chains) .
    Comparative SAR studies with analogs (e.g., replacing sulfonyl with methyl groups) reveal trade-offs between potency and pharmacokinetics .

Advanced: What experimental designs mitigate batch-to-batch variability in physicochemical properties?

Answer:

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of experiments (DoE) : Apply factorial designs (e.g., varying temperature, catalyst loading) to identify critical parameters .
  • Stability testing : Accelerate degradation studies (40°C/75% RH) to assess crystallinity and hygroscopicity impacts .

Advanced: How to validate its target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify bound proteins .
  • CRISPR-Cas9 knockouts : Compare activity in wild-type vs. target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.